4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride
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Overview
Description
4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzothiopyran ring system, which is fused with a phenylethenyl group. The chloride ion serves as the counterion to balance the charge of the cationic benzothiopyran structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride typically involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphonium ylide reacts with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide . The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions, where the reagents are carefully controlled to ensure high yield and purity. The process may include steps such as recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiopyran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiopyran derivatives .
Scientific Research Applications
4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-(2-Phenylethenyl)indolines: These compounds have a similar phenylethenyl group but are based on an indoline structure.
Trans-9-(2-Phenylethenyl)anthracene: This compound also contains a phenylethenyl group but is based on an anthracene structure.
Uniqueness
4-(2-Phenylethenyl)-2H-1-benzothiopyran-1-ium chloride is unique due to its benzothiopyran ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90689-88-6 |
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Molecular Formula |
C17H15ClS |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
4-(2-phenylethenyl)-2H-thiochromen-1-ium;chloride |
InChI |
InChI=1S/C17H14S.ClH/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17;/h1-12H,13H2;1H |
InChI Key |
WLQDGIRPXCLEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=CC=CC=C2[SH+]1)C=CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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